molecular formula C35H33N7O2 B10836922 1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

Cat. No.: B10836922
M. Wt: 583.7 g/mol
InChI Key: DBXJNQABFNNKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl) ureas involves multiple steps:

    Formation of Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling with Anilinopyrimidine: The pyrazole derivative is then coupled with 2-anilinopyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Formation of Urea Linkage: The final step involves the reaction of the intermediate with naphthalene-1-yl isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.

    Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilinopyrimidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: It serves as a tool compound in studying the role of p38 MAP kinase in cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving p38 MAP kinase.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of p38 MAP kinase. This kinase is involved in the phosphorylation and activation of various transcription factors that regulate inflammatory responses. By inhibiting p38 MAP kinase, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl) ureas
  • 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)benzene-1-yl) ureas
  • 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)phenyl) ureas

Comparison: While these compounds share a similar core structure, the presence of different substituents on the naphthalene or benzene rings can significantly affect their biological activity and chemical properties. The unique combination of substituents in “US9108950, 1” provides it with a distinct profile of p38 MAP kinase inhibition, making it particularly effective in certain therapeutic applications .

Properties

Molecular Formula

C35H33N7O2

Molecular Weight

583.7 g/mol

IUPAC Name

1-[4-(2-anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

InChI

InChI=1S/C35H33N7O2/c1-23-14-16-25(17-15-23)42-31(22-30(41-42)35(2,3)4)39-34(43)38-28-18-19-29(27-13-9-8-12-26(27)28)44-32-20-21-36-33(40-32)37-24-10-6-5-7-11-24/h5-22H,1-4H3,(H,36,37,40)(H2,38,39,43)

InChI Key

DBXJNQABFNNKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=NC(=NC=C5)NC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.